molecular formula C25H25ClN6OS B12152042 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide

Cat. No.: B12152042
M. Wt: 493.0 g/mol
InChI Key: MAWVFFALUMXHNN-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a pyridinyl group, and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, typically using thiol reagents and appropriate catalysts.

    Formation of the Acetamide Moiety: The acetamide moiety is formed through an acylation reaction, involving the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are frequently employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. Its structure suggests possible applications as an antimicrobial, antifungal, or anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
  • 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(methylamino)phenyl]acetamide

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide lies in its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C25H25ClN6OS

Molecular Weight

493.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C25H25ClN6OS/c1-3-31(4-2)21-11-7-20(8-12-21)28-23(33)17-34-25-30-29-24(18-13-15-27-16-14-18)32(25)22-9-5-19(26)6-10-22/h5-16H,3-4,17H2,1-2H3,(H,28,33)

InChI Key

MAWVFFALUMXHNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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